Cas no 2137545-62-9 (2-chloro-N-(2-ethynylphenyl)propanamide)

2-chloro-N-(2-ethynylphenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(2-ethynylphenyl)propanamide
- EN300-743906
- 2137545-62-9
-
- インチ: 1S/C11H10ClNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h1,4-8H,2H3,(H,13,14)
- InChIKey: FIIMZYUMRPHTQV-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(NC1C=CC=CC=1C#C)=O
計算された属性
- せいみつぶんしりょう: 207.0450916g/mol
- どういたいしつりょう: 207.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 29.1Ų
2-chloro-N-(2-ethynylphenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743906-1.0g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 1.0g |
$699.0 | 2024-05-23 | |
Enamine | EN300-743906-0.05g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 0.05g |
$587.0 | 2024-05-23 | |
Enamine | EN300-743906-0.1g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 0.1g |
$615.0 | 2024-05-23 | |
Enamine | EN300-743906-0.5g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 0.5g |
$671.0 | 2024-05-23 | |
Enamine | EN300-743906-0.25g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 0.25g |
$642.0 | 2024-05-23 | |
Enamine | EN300-743906-10.0g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 10.0g |
$3007.0 | 2024-05-23 | |
Enamine | EN300-743906-5.0g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 5.0g |
$2028.0 | 2024-05-23 | |
Enamine | EN300-743906-2.5g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 2.5g |
$1370.0 | 2024-05-23 |
2-chloro-N-(2-ethynylphenyl)propanamide 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
2-chloro-N-(2-ethynylphenyl)propanamideに関する追加情報
Introduction to 2-chloro-N-(2-ethynylphenyl)propanamide (CAS No. 2137545-62-9)
2-chloro-N-(2-ethynylphenyl)propanamide, identified by its Chemical Abstracts Service (CAS) number 2137545-62-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the amide class of molecules, characterized by its amide functional group (-CONH-) and a chloro substituent on the carbon chain, combined with an aromatic ring bearing an ethynyl group. The unique structural features of this molecule make it a promising candidate for various applications, particularly in medicinal chemistry and drug development.
The structural composition of 2-chloro-N-(2-ethynylphenyl)propanamide includes a propanamide backbone, which is a three-carbon chain linked to an amide group. The presence of a chloro group at the second carbon position introduces electrophilic characteristics, enhancing reactivity in certain chemical transformations. Additionally, the aromatic ring substituted with an ethynyl group (acetylene derivative) contributes to the molecule's potential interaction with biological targets. This combination of structural elements suggests that the compound may exhibit diverse pharmacological properties, making it an intriguing subject for further investigation.
In recent years, there has been growing interest in amide-based compounds due to their versatility in drug design. Amides are known for their stability and ability to form hydrogen bonds, which are crucial for binding to biological targets such as enzymes and receptors. The chloro-substituted amides, in particular, have been studied for their potential role in modulating biological pathways. For instance, derivatives of 2-chloro-N-(2-ethynylphenyl)propanamide have shown promise in inhibiting certain enzymes involved in inflammatory responses and cancer progression.
One of the most compelling aspects of 2-chloro-N-(2-ethynylphenyl)propanamide is its potential as a scaffold for developing novel therapeutic agents. The ethynyl group on the aromatic ring can be further functionalized through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse substituents that can fine-tune the pharmacological properties of the molecule. This flexibility makes it an attractive candidate for high-throughput screening and structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have also facilitated the study of 2-chloro-N-(2-ethynylphenyl)propanamide by enabling virtual screening and molecular docking simulations. These techniques have helped researchers predict potential binding interactions with biological targets, thereby accelerating the drug discovery process. For example, studies have indicated that this compound may interact with proteins involved in signal transduction pathways, suggesting its potential use in treating neurological disorders.
The synthesis of 2-chloro-N-(2-ethynylphenyl)propanamide involves multi-step organic reactions that require precise control over reaction conditions. The chlorination step is critical and often involves reagents such as thionyl chloride or phosphorus oxychloride to ensure high yield and purity. The subsequent formation of the amide bond typically employs coupling reagents like carbodiimides or activated esters. The introduction of the ethynyl group can be achieved through halogen-metal exchange followed by reaction with terminal alkynes.
Quality control and analytical characterization are essential steps in ensuring the integrity of 2-chloro-N-(2-ethynylphenyl)propanamide before it can be used in pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and assess purity. These analytical methods provide detailed information about the compound's chemical environment, ensuring that it meets stringent industry standards.
The pharmacological profile of 2-chloro-N-(2-ethynylphenyl)propanamide is still under investigation, but preliminary studies suggest several potential therapeutic applications. Its ability to interact with biological targets may make it useful in treating conditions such as inflammation, pain management, and neurodegenerative diseases. Additionally, its structural features could make it a valuable intermediate in synthesizing more complex molecules with enhanced pharmacological activity.
In conclusion, 2-chloro-N-(2-ethynylphenyl)propanamide (CAS No. 2137545-62-9) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Ongoing studies continue to explore its pharmacological properties and synthetic pathways, paving the way for new drug discoveries and treatments for various diseases.
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